2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, an amino group, and a trifluoroethyl moiety, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2,2,2-trifluoroethyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide: shares similarities with other chloro-substituted aniline derivatives and trifluoroethyl-containing compounds.
Uniqueness
- The presence of both a chloro-substituted phenyl ring and a trifluoroethyl moiety makes this compound unique, offering distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClF3N2O |
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Molecular Weight |
280.67 g/mol |
IUPAC Name |
2-(5-chloro-2-methylanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C11H12ClF3N2O/c1-7-2-3-8(12)4-9(7)16-5-10(18)17-6-11(13,14)15/h2-4,16H,5-6H2,1H3,(H,17,18) |
InChI Key |
RMEPVYKRJBSUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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